molecular formula C19H19NO3 B6411155 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261917-61-6

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411155
CAS RN: 1261917-61-6
M. Wt: 309.4 g/mol
InChI Key: OYLJNIWYVKVIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid (2M3PCPB) is a type of carboxylic acid that has a wide range of applications in scientific research. This molecule is a derivative of benzoic acid and is used in various experiments for its unique properties. 2M3PCPB is a white crystalline solid with a melting point of 178-179°C and a solubility of 0.09 g/ml in water. It has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. It has also been used in the study of enzyme kinetics and in the synthesis of various drugs. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.

Mechanism of Action

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is known to act as a reversible inhibitor of various enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is believed that the molecule binds to the active site of these enzymes, thus blocking the reaction of the substrate. This binding is reversible, meaning that the enzyme can be reactivated when the inhibitor is removed.
Biochemical and Physiological Effects
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is known to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. It has also been shown to have an effect on the metabolism of various drugs, as well as on the expression of various genes. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is a useful reagent in laboratory experiments due to its high purity and its ability to inhibit certain enzymes. However, it is important to note that it can be toxic in high concentrations, and it is not recommended for use in experiments involving human subjects. Additionally, it can be difficult to obtain in large quantities, as it is not widely available.

Future Directions

In the future, 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% may be used in a variety of new applications. It could be used in the development of new drugs, as well as in the study of enzyme kinetics and the structure and function of proteins and DNA. Additionally, it could be used in the development of new technologies, such as targeted drug delivery systems, and it could be used to study the effects of various drugs on the human body. Finally, it could be used in the development of new diagnostic tests and treatments for various diseases.

Synthesis Methods

The synthesis of 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be achieved by the reaction of 3-pyrrolidinylcarbonylphenylbenzoic acid and 2-methylbenzoic acid. This reaction is typically performed in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is usually complete within two hours, and the product is isolated by recrystallization from an acetone/water mixture.

properties

IUPAC Name

2-methyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-16(8-5-9-17(13)19(22)23)14-6-4-7-15(12-14)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLJNIWYVKVIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692090
Record name 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261917-61-6
Record name 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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